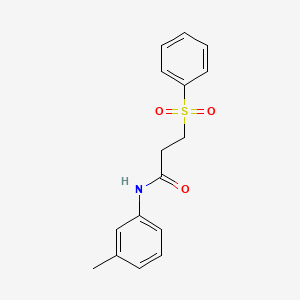
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioureas are a class of organic compounds characterized by the presence of a thiocarbamide group. They have been studied for various applications due to their unique structural features and reactivity. The specific compound mentioned falls within this category, with its synthesis and properties being of interest in the fields of medicinal chemistry, material science, and chemical synthesis.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. For compounds similar to "N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)thiourea," the synthesis might involve the reaction of 1,3-benzodioxol-5-yl isothiocyanate with 2,6-diethylphenylamine or a related amine. These reactions are typically straightforward, offering a direct route to various thiourea derivatives (Nammalwar et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including the target compound, can be elucidated using techniques such as X-ray crystallography. These compounds typically exhibit interesting structural motifs, including hydrogen bonding patterns that can significantly influence their properties and reactivity (Abosadiya et al., 2007).
Chemical Reactions and Properties
Thiourea derivatives are known for their nucleophilicity and can participate in various chemical reactions, including cycloadditions, substitutions, and as catalysts in organocatalysis. Their reactivity can be finely tuned by modifying the substituents on the thiourea moiety (Okino et al., 2005).
Physical Properties Analysis
The physical properties of thiourea derivatives like "N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)thiourea" can vary widely depending on the specific substituents attached to the thiourea core. These properties include melting points, solubility in various solvents, and crystalline structure, which can be critical for their application in different fields.
Chemical Properties Analysis
The chemical properties of these compounds are largely defined by the thiourea group. This includes their ability to act as ligands in coordination chemistry, their hydrogen bonding capabilities, and their potential biological activities. These properties are significantly influenced by the electronic and steric effects of the substituents attached to the thiourea nitrogen atoms (Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)thiourea derivatives have been studied for their potential in anticancer applications. The synthesis of such compounds often involves complex reactions that yield thiourea derivatives with specific anticancer activities. For example, the synthesis of thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties has shown significant antitumor activity against various cancer cell lines, with some compounds displaying stronger results than standard drugs. This suggests a promising avenue for the development of new anticancer agents based on thiourea derivatives (Al-Harbi, El-Sharief, & Abbas, 2019).
Molecular Docking and Biological Evaluation
Molecular docking studies have been conducted on thiourea derivatives to understand their interaction with biological targets. These studies help in the design and synthesis of compounds with enhanced biological activities. For instance, the evaluation of thiourea derivatives as urease inhibitors revealed potent inhibitory activities, with molecular docking studies providing insights into the binding modes of these inhibitors with the enzyme. This approach has identified thiourea derivatives as potent urease inhibitors, offering potential applications in the treatment of diseases related to urease activity (Saeed, Khan, Rafique, Shahid, & Iqbal, 2014).
Coordination Chemistry and Material Science
Thiourea derivatives also play a significant role in coordination chemistry and material science. The synthesis and characterization of complexes with metals such as copper(II), nickel(II), and cobalt(II) using thiourea derivatives have been explored. These complexes have been studied for their structural properties and potential applications in various fields. The coordination of thiourea derivatives with metals can lead to the formation of complexes with unique properties, relevant to catalysis, material science, and possibly as pharmaceutical agents (Arslan, Külcü, & Flörke, 2003).
Anti-Biofilm Coatings
The use of thiourea derivatives in the development of anti-biofilm coatings represents another innovative application. By incorporating thiourea derivatives with nanostructures and polymers, coatings can be developed to prevent microbial adherence and biofilm formation on medical devices. Such coatings have the potential to significantly reduce the risk of infections associated with medical implants and devices, improving patient outcomes (Limban et al., 2014).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-12-6-5-7-13(4-2)17(12)20-18(23)19-14-8-9-15-16(10-14)22-11-21-15/h5-10H,3-4,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULKXQPBXSPGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)
![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)


![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)
![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)
![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)